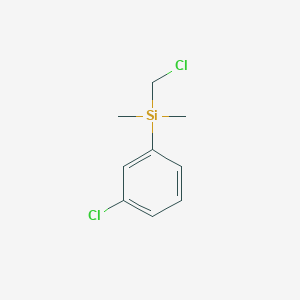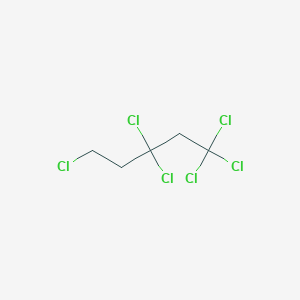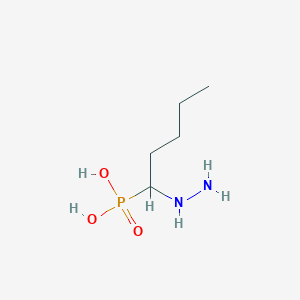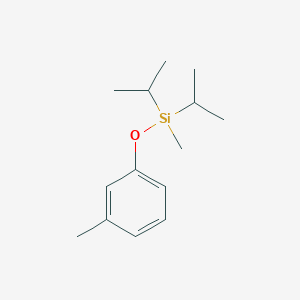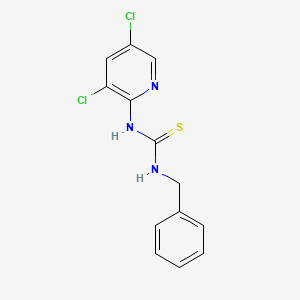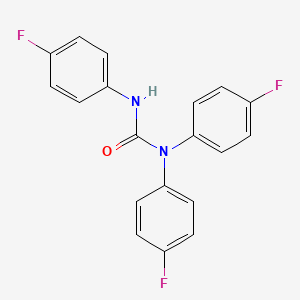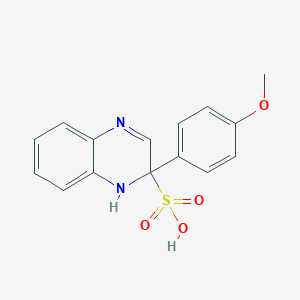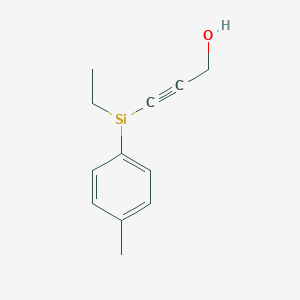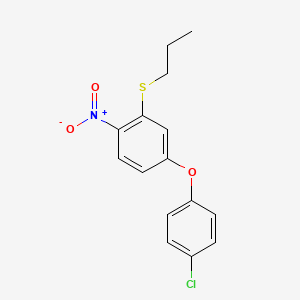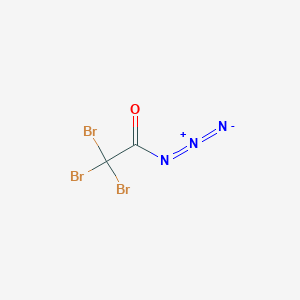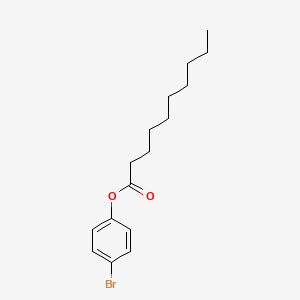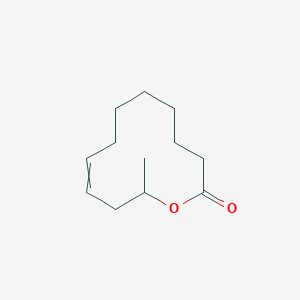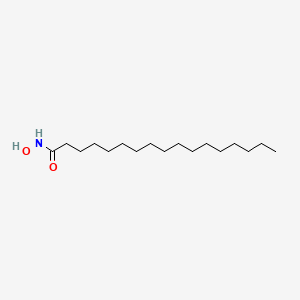
N-Hydroxyheptadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyheptadecanamide: is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a heptadecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyheptadecanamide typically involves the reaction of heptadecanoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyheptadecanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or hydroxamic acids.
Scientific Research Applications
N-Hydroxyheptadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxyheptadecanamide involves its interaction with specific molecular targets. In biological systems, it can chelate metal ions in the active sites of enzymes, thereby inhibiting their activity. This chelation disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of metalloproteases and modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyoctadecanamide: Similar structure but with an octadecanamide backbone.
N-Hydroxyhexadecanamide: Similar structure but with a hexadecanamide backbone.
N-Hydroxydecanamide: Similar structure but with a decanamide backbone.
Uniqueness
N-Hydroxyheptadecanamide is unique due to its specific chain length, which can influence its physical properties and biological activity. The heptadecanamide backbone provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
CAS No. |
61136-76-3 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-hydroxyheptadecanamide |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18-20/h20H,2-16H2,1H3,(H,18,19) |
InChI Key |
NGCNXCVQXAUDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


